1-Phenylazetidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

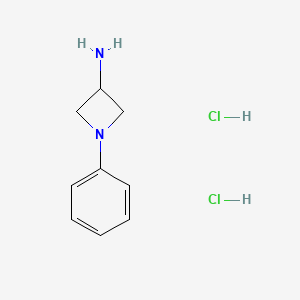

1-Phenylazetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2055841-16-0 . It has a molecular weight of 221.13 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12N2.2ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;;/h1-5,8H,6-7,10H2;2*1H . This code represents the molecular structure of the compound. It is a white to yellow solid . The compound’s linear formula is C9H14Cl2N2 .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Synthesis of Azetidine Derivatives : Research into the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, closely related to 1-Phenylazetidin-3-amine dihydrochloride, revealed compounds with notable antibacterial and cytotoxic properties. These compounds were synthesized through a series of chemical reactions starting from o-phenylenediamine and evaluated for their antimicrobial and cytotoxic activities, with some showing promising results (Noolvi et al., 2014).

Biochemical Research

- Monoamine Oxidase Inhibition : Azetidine compounds, including 3-amino-2-phenylazetidine, have been studied for their activity against monoamine oxidase, an enzyme relevant in neurological disorders. The research on the reduction of azetidinones and their potential as monoamine oxidase inhibitors highlights the biochemical research applications of such structures (Wells & Tarwater, 1971).

Chemical Reaction Studies

- Amine Carbonylation : The carbonylation of amines, including structures similar to this compound, was explored using a phosphine-free catalytic system. This process resulted in the formation of various ureas and lactams, demonstrating the compound's utility in exploring new chemical reactions and synthesis pathways (Orito et al., 2006).

Enzymatic Activity Research

- Peptidyl Transfer in Antibiotic Synthesis : Research into the biosynthesis of the antibiotic gramicidin S involved studies on peptidyl transfer reactions. These studies, while not directly involving this compound, shed light on the enzymatic processes that could be relevant for the synthesis and modification of similar compounds, showcasing their potential application in the development of new antibiotics (Gevers, Kleinkauf, & Lipmann, 1969).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenylazetidin-3-amine dihydrochloride involves the reaction of 3-phenylpropionitrile with hydrazine hydrate to form 1-phenylazetidin-3-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-phenylpropionitrile", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-phenylpropionitrile is reacted with hydrazine hydrate in ethanol at reflux temperature to form 1-phenylazetidin-3-amine.", "Step 2: The resulting 1-phenylazetidin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt of 1-Phenylazetidin-3-amine dihydrochloride." ] } | |

Número CAS |

2055841-16-0 |

Fórmula molecular |

C9H13ClN2 |

Peso molecular |

184.66 g/mol |

Nombre IUPAC |

1-phenylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H |

Clave InChI |

ZGFZLCJXVVJAJZ-UHFFFAOYSA-N |

SMILES |

C1C(CN1C2=CC=CC=C2)N.Cl.Cl |

SMILES canónico |

C1C(CN1C2=CC=CC=C2)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

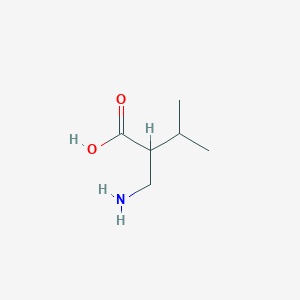

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

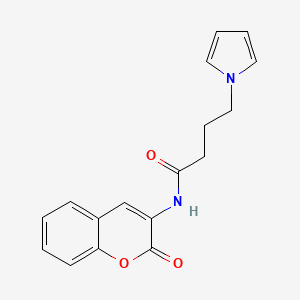

![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)

![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)

![Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2662746.png)

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2662750.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2662751.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)